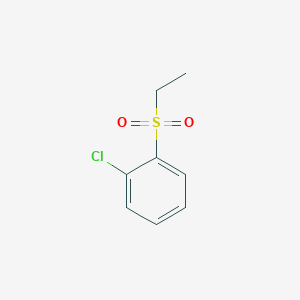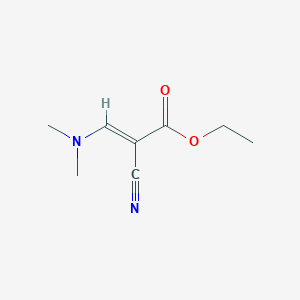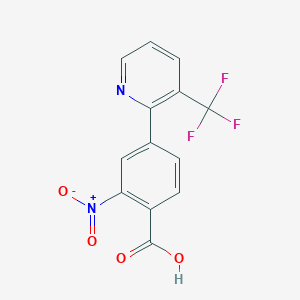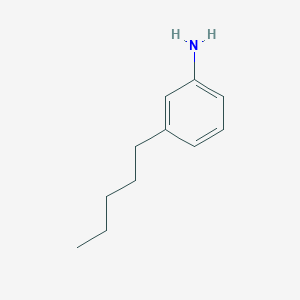
3-Pentylaniline
Vue d'ensemble
Description
3-Pentylaniline, also known as 3-(Pentylamino)benzene, is an organic compound with the molecular formula C11H17N. It is a derivative of aniline where the amino group is substituted with a pentyl group at the meta position. This compound is used in various chemical syntheses and has applications in different fields of research.
Mécanisme D'action
Target of Action
The specific targets can vary widely depending on the structure of the aniline derivative and its functional groups .
Mode of Action
The pentyl group in 3-Pentylaniline could potentially influence its reactivity and interaction with its targets .
Biochemical Pathways
Anilines can potentially affect various metabolic pathways due to their ability to interact with different enzymes and receptors .
Pharmacokinetics
Anilines, in general, are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Anilines can potentially cause various effects, including changes in enzyme activity, alterations in cell signaling, and disruptions in membrane integrity .
Méthodes De Préparation
3-Pentylaniline can be synthesized through several methods. One common synthetic route involves the alkylation of aniline with pentyl halides under basic conditions. Another method is the reduction of 3-nitropentylbenzene using hydrogen in the presence of a palladium catalyst. Industrial production methods often involve these reactions on a larger scale, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-Pentylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert nitro derivatives back to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to products like halogenated or nitrated derivatives. Common reagents include halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid).
Applications De Recherche Scientifique
3-Pentylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Comparaison Avec Des Composés Similaires
3-Pentylaniline can be compared with other aniline derivatives such as 4-Pentylaniline and 2-Pentylaniline. While all these compounds share a similar core structure, the position of the pentyl group affects their chemical reactivity and physical properties. For example, 4-Pentylaniline may have different substitution patterns and reactivity compared to this compound, making it suitable for different applications.
Conclusion
This compound is a versatile compound with significant importance in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of numerous products. Understanding its properties and applications can lead to the development of new materials and therapeutic agents.
Propriétés
IUPAC Name |
3-pentylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-3-4-6-10-7-5-8-11(12)9-10/h5,7-9H,2-4,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCDCBFCCFJKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



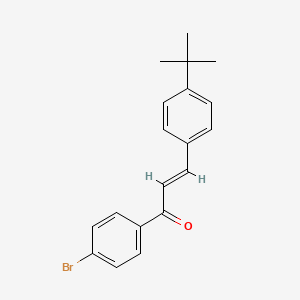
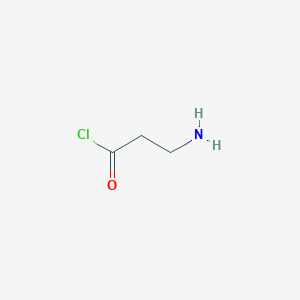
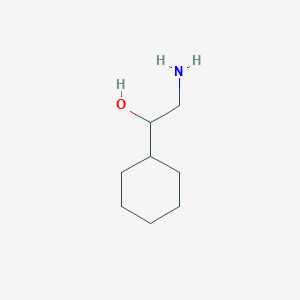

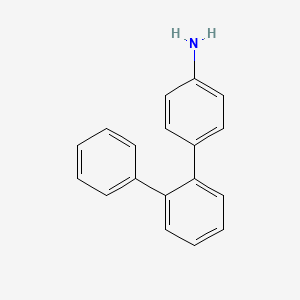
![2-[4-(Propan-2-yl)cyclohexyl]acetic acid](/img/structure/B3145393.png)
